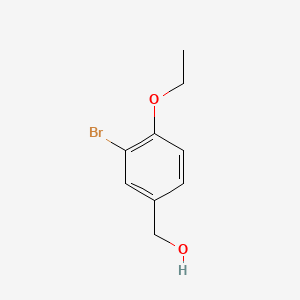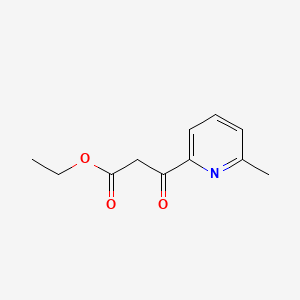
2-(3-BOC-Aminofenil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)phenol, also known by its IUPAC name 3-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl, is a compound with the molecular formula C17H19NO3. This compound is notable for its biphenyl structure, which includes a tert-butoxycarbonyl (BOC) protected amine group and a hydroxyl group. It is used in various chemical synthesis processes and has applications in scientific research.
Aplicaciones Científicas De Investigación
2-(3-BOC-Aminophenyl)phenol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
Target of Action
It is structurally similar to 2-aminophenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
The exact mode of action of 2-(3-BOC-Aminophenyl)phenol remains unclear due to the lack of specific studies on this compound. Phenolic compounds, in general, are known for their antioxidant activity and potential antibacterial properties .
Biochemical Pathways
Phenolic compounds, including 2-(3-BOC-Aminophenyl)phenol, are primarily biosynthesized through the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds.
Pharmacokinetics
The compound’s lipophilicity and electronic and charge properties are key descriptors involved in its pharmacokinetic profile .
Result of Action
Phenolic compounds are known to exhibit antioxidant and potential antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-BOC-Aminophenyl)phenol. For instance, the compound’s stability may be affected by temperature as it is recommended to be stored in a refrigerated environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BOC-Aminophenyl)phenol typically involves the protection of an amine group with a BOC group, followed by the formation of the biphenyl structure. One common method involves the reaction of 3-aminophenol with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected amine. This intermediate is then coupled with a phenylboronic acid derivative using a Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2-(3-BOC-Aminophenyl)phenol follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-BOC-Aminophenyl)phenol: Similar structure but with the BOC-protected amine group in the para position.
2-(3-Aminophenyl)phenol: Lacks the BOC protection, making it more reactive.
2-(3-BOC-Aminophenyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(3-BOC-Aminophenyl)phenol is unique due to its specific combination of a BOC-protected amine and a hydroxyl group on a biphenyl structure. This combination allows for selective reactions and interactions, making it a valuable intermediate in organic synthesis and research applications .
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWABFIDNHSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)



![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)
![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)



